molecular formula C20H17ClFN5O3S B2912942 N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872597-17-6

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2912942
CAS No.: 872597-17-6
M. Wt: 461.9
InChI Key: CJZCLSXTPCKWSI-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring bonded to various functional groups such as amino, thio, and fluorobenzamide groups

Preparation Methods

The synthesis of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the amino, thio, and fluorobenzamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase 4 (PDE4), which is involved in inflammatory processes . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, its unique structure makes it a valuable tool for studying molecular interactions and pathways in various biological systems.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on PDE4 is achieved by binding to the active site of the enzyme, thereby preventing the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses . This inhibition leads to a decrease in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

When compared to other similar compounds, N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide stands out due to its unique combination of functional groups and its potent inhibitory activity against PDE4. Similar compounds include other pyrimidine derivatives with varying substituents, such as 4-amino-2-phenylpyrimidines and 2-aminothiazole-based compounds . These compounds may share some structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c21-14-4-2-1-3-12(14)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)11-5-7-13(22)8-6-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZCLSXTPCKWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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